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Compound of Interest

Compound Name: 5-Formyl-2-furancarboxylic Acid

Cat. No.: B017741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Formyl-2-furancarboxylic acid (FCA), a key intermediate in various synthetic pathways. Due
to the limited availability of public experimental spectra, this document combines reported data
for a closely related derivative with theoretical predictions to offer a detailed analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Formyl-2-furancarboxylic
acid. It is important to note that the NMR data is inferred from the vinyl ester derivative and

should be considered an approximation for the parent acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

'H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehydic proton (-
~9.90 s 1H yeep (
CHO)
~7.49 d 1H Furan ring proton (H4)
~7.38 d 1H Furan ring proton (H3)
Carboxylic acid proton
>10 (broad) s 1H

(-COOH)

Note: Data is inferred from the vinyl ester of 5-formyl-2-furancarboxylic acid. The chemical

shift of the carboxylic acid proton is a broad singlet and can vary significantly with solvent and

concentration.

13C NMR (Carbon NMR)

Chemical Shift (6) ppm

Assignment

~177.4 Aldehydic carbon (-CHO)
~160.3 Carboxylic acid carbon (-COOH)
~152.8 Furan ring carbon (C5)

~145.9 Furan ring carbon (C2)

~122.2 Furan ring carbon (C3)

~118.9 Furan ring carbon (C4)

Note: Data is inferred from the vinyl ester of 5-formyl-2-furancarboxylic acid.

Table 2: Infrared (IR) Spectroscopy Data

A Certificate of Analysis from a commercial supplier confirms that the infrared spectrum of 5-

Formyl-2-furancarboxylic acid conforms to its structure. The expected characteristic

absorption bands are listed below.
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) Functional Group
Wavenumber (cm~12) Intensity

Vibration
3300-2500 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Carboxylic acid)
~1680 Strong C=0 stretch (Aldehyde)
~1570 & ~1470 Medium C=C stretch (Furan ring)
~1200 Strong C-O stretch (Carboxylic acid)

Table 3: Mass Spectrometry (MS) Data

While experimental mass spectra are not readily available, the following data can be predicted

based on the molecular structure.

miz Interpretation
140 Molecular ion [M]*
123 [M-OH]*

111 [M-CHOJ*

95 [M-COOH]*

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above. These protocols can be adapted by researchers for the analysis of 5-Formyl-

2-furancarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Formyl-2-furancarboxylic acid
in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube.

e Instrument Setup:
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o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Set the appropriate acquisition parameters for both tH and 3C NMR, including pulse
seguence, acquisition time, relaxation delay, and number of scans.

o Data Acquisition:
o Acquire the *H NMR spectrum.
o Acquire the 133C NMR spectrum with proton decoupling.

» Data Processing:

[e]

Apply Fourier transformation to the raw data.

o

Phase and baseline correct the spectra.

[¢]

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 5-Formyl-2-furancarboxylic acid directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Setup:
o Use a Fourier-transform infrared (FTIR) spectrometer.

o Collect a background spectrum of the empty ATR setup.
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o Data Acquisition:

o Collect the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o Co-add multiple scans to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of 5-Formyl-2-furancarboxylic acid in a
suitable volatile solvent (e.g., methanol, acetonitrile).

¢ |onization Method:

o Electron lonization (El): Introduce the sample into the ion source, where it is bombarded
with high-energy electrons. This method typically leads to extensive fragmentation.

o Electrospray lonization (ESI): Infuse the sample solution into the ESI source, where a high
voltage is applied to create a fine spray of charged droplets. This is a softer ionization
technique that often preserves the molecular ion.

e Mass Analysis:
o The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
o The ions are separated based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Formyl-2-furancarboxylic acid.
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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